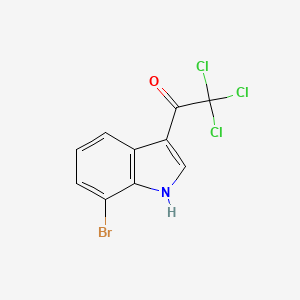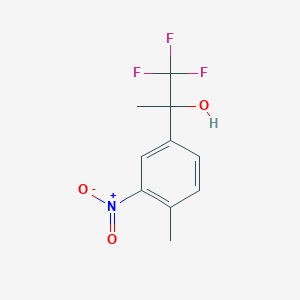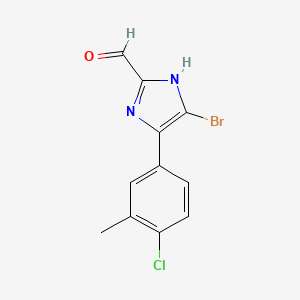
3-(2,3-Dimethylphenyl)azetidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dimethylphenyl)azetidine Hydrochloride is a chemical compound belonging to the azetidine class, characterized by a four-membered ring containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2,3-Dimethylphenyl)azetidine Hydrochloride, can be achieved through several methods. . This method is favored for its ability to produce functionalized azetidines efficiently.
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This approach is straightforward and allows for the synthesis of various 1,3-disubstituted azetidines.
Industrial Production Methods
Industrial production of azetidines often employs microwave irradiation to facilitate cyclocondensation reactions between alkyl dihalides and primary amines or hydrazines in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,3-Dimethylphenyl)azetidine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The ring strain of azetidines enhances their reactivity, making them susceptible to oxidation reactions.
Reduction: Azetidines can be reduced to form various amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions include functionalized azetidines, amine derivatives, and various substituted azetidines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(2,3-Dimethylphenyl)azetidine Hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2,3-Dimethylphenyl)azetidine Hydrochloride involves its ability to undergo ring-opening reactions due to the significant ring strain in the azetidine ring . This ring strain enhances the reactivity of the nitrogen atom, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to bacterial cell walls in antimicrobial applications or interacting with specific enzymes in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridines: These are three-membered ring analogs of azetidines and share similar reactivity due to ring strain.
Pyrrolidines: These five-membered ring compounds are less strained and therefore less reactive compared to azetidines.
Uniqueness
3-(2,3-Dimethylphenyl)azetidine Hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and enhances its reactivity. This makes it a valuable compound for various chemical transformations and applications in research and industry.
Propriétés
Formule moléculaire |
C11H16ClN |
|---|---|
Poids moléculaire |
197.70 g/mol |
Nom IUPAC |
3-(2,3-dimethylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-4-3-5-11(9(8)2)10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H |
Clé InChI |
ZVBIOWGFYGFIEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C2CNC2)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13699120.png)
![2,6-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B13699124.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-2-methylpropanamide](/img/structure/B13699132.png)




![5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13699159.png)
![6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13699165.png)
![Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate](/img/structure/B13699171.png)
![N-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]purin-6-yl]benzamide](/img/structure/B13699176.png)
